molecular formula C11H8O3 B14341973 2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- CAS No. 106203-51-4

2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)-

Cat. No.: B14341973
CAS No.: 106203-51-4
M. Wt: 188.18 g/mol
InChI Key: KXUOXAHBZQNAEU-UHFFFAOYSA-N
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Description

2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- is an organic compound with the molecular formula C11H8O3 It is a derivative of furan, a heterocyclic organic compound, and features a phenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- typically involves the reaction of maleic anhydride with benzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of various biochemical pathways. The phenylmethylene group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Furandione, dihydro-4-(4-methylphenylmethylene)-, (E)-
  • 2,3-Furandione, dihydro-4-(2-chlorophenylmethylene)-, (E)-
  • 2,3-Furandione, dihydro-4-(4-methoxyphenylmethylene)-, (E)-

Uniqueness

2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- is unique due to its specific phenylmethylene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry .

Properties

CAS No.

106203-51-4

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

4-benzylideneoxolane-2,3-dione

InChI

InChI=1S/C11H8O3/c12-10-9(7-14-11(10)13)6-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

KXUOXAHBZQNAEU-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)C(=O)O1

Origin of Product

United States

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